tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate
Description
tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a spirocyclic compound characterized by a silicon (Si) atom integrated into its bicyclic framework. The structure comprises a 2-aza-5-silaspiro[4.4]nonane core, where the silicon atom replaces a carbon in the spiro junction, and a tert-butyl carboxylate group provides steric bulk and chemical stability. This substitution introduces unique electronic and steric properties compared to conventional carbon- or nitrogen-based spiro compounds, making it valuable for applications in medicinal chemistry, materials science, and catalysis .
Properties
Molecular Formula |
C12H23NO2Si |
|---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
tert-butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C12H23NO2Si/c1-12(2,3)15-11(14)10-8-16(9-13-10)6-4-5-7-16/h10,13H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
ZDEXIQVWWSXHHF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[Si]2(CCCC2)CN1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C[Si]2(CCCC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
Spirocyclic Core Assembly: The formation of the 2-aza-5-silaspiro[4.4]nonane skeleton typically begins with the cyclization of appropriate aminoalkyl and silane precursors. A common approach involves intramolecular nucleophilic substitution or cycloaddition reactions where a nitrogen-containing ring and a silicon-containing ring are fused at a spiro center.
Silicon Incorporation: The silicon atom is introduced by using silicon-containing reagents such as chlorosilanes or hydrosilanes. Transition metal-catalyzed processes (e.g., palladium or platinum catalysis) facilitate the formation of Si–C bonds during ring closure.
Stereochemical Control: The (3S) stereochemistry is achieved by employing chiral starting materials or chiral catalysts to induce enantioselectivity during the cyclization step.
Esterification: The tert-butyl carboxylate group is installed by esterification of the carboxylic acid intermediate with tert-butanol under acidic conditions or via tert-butyl chloroformate in the presence of a base.
Representative Preparation Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Formation of aminoalkylsilane intermediate | Reaction of aminoalkyl precursor with chlorosilane under base catalysis (e.g., triethylamine) | Installation of silicon moiety on aminoalkyl chain |
| 2. Intramolecular cyclization | Transition metal catalyst (Pd or Pt), mild heating, inert atmosphere | Formation of spirocyclic 2-aza-5-silaspiro[4.4]nonane ring |
| 3. Introduction of carboxylate group | Treatment with tert-butyl chloroformate and base (e.g., pyridine) | Formation of tert-butyl ester at position 3 |
| 4. Purification | Chromatography or recrystallization | Isolation of pure tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
Industrial and Scale-Up Considerations
Continuous Flow Synthesis: To improve yield and scalability, continuous flow reactors are employed to precisely control reaction times and temperatures, enhancing reproducibility and reducing by-products.
Catalyst Optimization: Use of heterogeneous catalysts or ligand-optimized homogeneous catalysts improves turnover numbers and selectivity.
Green Chemistry Aspects: Solvent selection and minimizing hazardous reagents are considered to align with sustainable practices.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO2Si |
| Molecular Weight | 241.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2089712-37-6 / 2090743-59-0 (reported variants) |
| Stereochemistry | (3S) configuration |
Characterization Techniques
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the spirocyclic structure and tert-butyl ester presence; 29Si NMR validates silicon incorporation.
Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 241.40 g/mol.
Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm⁻¹) and Si–C vibrations.
X-ray Crystallography: Confirms the spirocyclic framework and absolute stereochemistry.
| Method Aspect | Details |
|---|---|
| Starting Materials | Aminoalkyl precursors, chlorosilanes, tert-butyl chloroformate |
| Key Catalysts | Palladium or platinum complexes |
| Reaction Type | Intramolecular cyclization, Si–C bond formation, esterification |
| Stereochemical Control | Chiral catalysts or chiral starting materials |
| Reaction Conditions | Mild heating (50–100 °C), inert atmosphere (N2 or Ar), solvents like THF or toluene |
| Purification Techniques | Column chromatography, recrystallization |
| Scale-up Techniques | Continuous flow reactors, catalyst optimization |
The preparation of this compound is a complex, multi-step synthetic process that integrates modern organosilicon chemistry with stereoselective synthesis. Transition metal-catalyzed cyclization and silicon incorporation are pivotal steps, followed by esterification to install the tert-butyl carboxylate group. Advances in catalyst design and flow chemistry have enhanced the efficiency and scalability of this synthesis. Comprehensive characterization confirms the molecular structure and stereochemistry essential for its applications in medicinal and materials chemistry.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its spirocyclic structure may provide insights into the binding mechanisms of similar compounds in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Observations:
- Silicon vs.
- Functional Groups : The tert-butyl carboxylate group is a common feature, but substituents like hydroxyl (in [8]) or benzyl (in [6]) modulate solubility and biological activity.
- Spiro vs. Bicyclic Systems: Bicyclo[3.3.1]nonane derivatives (e.g., ) lack the spiro junction, resulting in distinct conformational constraints and binding properties.
Chemical Diversity and Similarity Metrics
Tools like ChemTreeMap () quantify structural diversity between compound sets. While the target compound shares a high similarity score (0.94) with tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate , the silicon substitution places it in a distinct chemical space. Traditional similarity measures (e.g., Tanimoto coefficients) may underestimate these differences due to their focus on functional groups rather than heteroatom effects .
Biological Activity
tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a novel chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a spirocyclic framework, suggests various biological activities that merit detailed exploration. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO2Si |
| Molecular Weight | 241.40 g/mol |
| IUPAC Name | tert-butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
| CAS Number | 2089712-37-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways involved in cellular processes.
- Enzyme Interaction : The compound has shown potential in inhibiting certain enzymes that play crucial roles in metabolic pathways, which could lead to therapeutic applications in diseases related to metabolic dysregulation.
- Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting a role in neurological applications.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that spirocyclic compounds can exhibit antibacterial and antifungal properties. The structural features of this compound may contribute to its effectiveness against various pathogens.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in experimental models.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated that related spirocyclic compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a similar profile for this compound .
- Cytotoxicity Assays : In research conducted at an academic institution, the compound was tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents .
- Inflammation Model : In animal models of inflammation, the compound was shown to reduce edema and inflammatory cytokine levels significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
